Panobinostat was first described in patent WO02/022577, which outlines its synthesis and potential therapeutic applications as a histone deacetylase inhibitor. The compound's chemical formula is when in its free base form, while the lactate salt form has a molecular formula of with a relative molecular mass of approximately 439.5 g/mol .
The synthesis of panobinostat involves several key steps, primarily utilizing reductive amination reactions. The process begins with the preparation of 2-methyltryptamine, which can be synthesized from 2-methylindole through a series of reactions involving oxalyl chloride and lithium aluminum hydride. The final synthesis steps can be summarized as follows:
This synthetic route is notable for its efficiency and high yield, utilizing readily available starting materials.
The molecular structure of panobinostat features a hydroxamic acid functional group, which is crucial for its biological activity as a histone deacetylase inhibitor. The compound exhibits the following structural characteristics:
The structural formula can be represented as follows:
Panobinostat undergoes various chemical reactions that are pivotal for its pharmacological activity:
The mechanism of action for panobinostat primarily involves inhibition of histone deacetylases (HDACs), leading to:
Panobinostat lactate exhibits several important physical and chemical properties:
These properties influence its formulation and delivery as a therapeutic agent.
The primary application of panobinostat lactate is in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2